
4,4(1H)-Pyridinedicarboxylic acid, 1-hexyl-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4(1H)-Pyridinedicarboxylic acid, 1-hexyl-, dimethyl ester is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with carboxylic acid groups and esterified with hexyl and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4(1H)-Pyridinedicarboxylic acid, 1-hexyl-, dimethyl ester typically involves the esterification of 4,4(1H)-Pyridinedicarboxylic acid with hexanol and methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process. Catalysts such as sulfuric acid or solid acid catalysts are commonly used to promote the esterification reaction. The product is then purified using techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,4(1H)-Pyridinedicarboxylic acid, 1-hexyl-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4,4(1H)-Pyridinedicarboxylic acid.
Reduction: Formation of 4,4(1H)-Pyridinedicarboxylic acid, 1-hexyl-, dimethyl alcohol.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4,4(1H)-Pyridinedicarboxylic acid, 1-hexyl-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4(1H)-Pyridinedicarboxylic acid, 1-hexyl-, dimethyl ester depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then exert its effects on the target molecules.
Comparación Con Compuestos Similares
4,4(1H)-Pyridinedicarboxylic acid, 1-hexyl-, dimethyl ester can be compared with other pyridine derivatives such as:
4,4(1H)-Pyridinedicarboxylic acid, 1-hexyl-, diethyl ester: Similar structure but with ethyl groups instead of methyl groups.
4,4(1H)-Pyridinedicarboxylic acid, 1-butyl-, dimethyl ester: Similar structure but with a butyl group instead of a hexyl group.
The uniqueness of this compound lies in its specific ester groups, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
839721-82-3 |
|---|---|
Fórmula molecular |
C15H23NO4 |
Peso molecular |
281.35 g/mol |
Nombre IUPAC |
dimethyl 1-hexylpyridine-4,4-dicarboxylate |
InChI |
InChI=1S/C15H23NO4/c1-4-5-6-7-10-16-11-8-15(9-12-16,13(17)19-2)14(18)20-3/h8-9,11-12H,4-7,10H2,1-3H3 |
Clave InChI |
FJSAGAURSGPNFV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1C=CC(C=C1)(C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


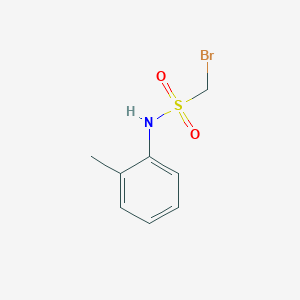
![3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14193106.png)
![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14193110.png)
![1-Hydroxy-3'-nitro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14193112.png)
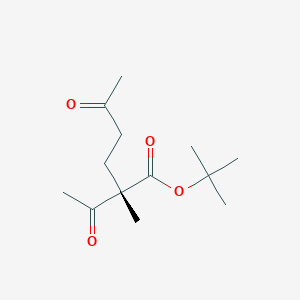
![Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane](/img/structure/B14193121.png)
![2-[(Diphenylmethylidene)amino]-2-ethylpent-4-enamide](/img/structure/B14193123.png)
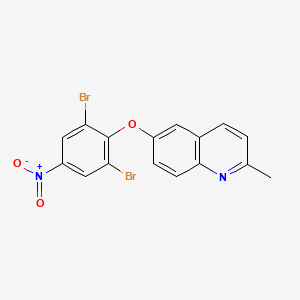
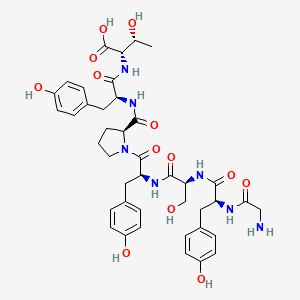
![Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]-](/img/structure/B14193143.png)

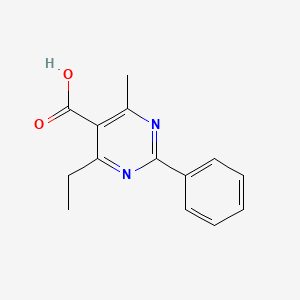
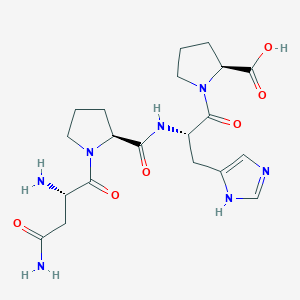
![5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14193172.png)
